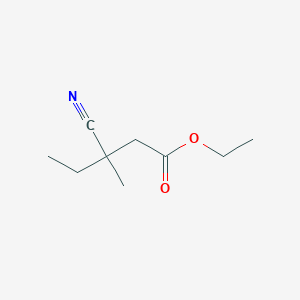

Ethyl 3-cyano-3-methylpentanoate

Description

Its structure features a cyano (-CN) group and a branched methyl substituent at the third carbon of the pentanoate backbone. Key properties include a density of 0.972 g/mL and a liquid appearance ranging from colorless to pale yellow. The compound is part of specialty organic chemical catalogs, with applications in life sciences and industrial research.

Properties

IUPAC Name |

ethyl 3-cyano-3-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-4-9(3,7-10)6-8(11)12-5-2/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYMESLIPHYVFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CC(=O)OCC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-cyano-3-methylpentanoate can be synthesized through several methods. One common method involves the reaction of ethyl cyanoacetate with butanone in the presence of a base such as β-alanine and glacial acetic acid. The reaction mixture is heated under reflux, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process typically includes steps such as refluxing, distillation, and purification to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-3-methylpentanoate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The cyano group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Various nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

Hydrolysis: 3-cyano-3-methylpentanoic acid and ethanol.

Reduction: 3-amino-3-methylpentanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-cyano-3-methylpentanoate is used in a wide range of scientific research applications, including:

Chemistry: As an intermediate in the synthesis of various organic compounds.

Biology: In the study of enzyme-catalyzed reactions involving ester and cyano groups.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 3-cyano-3-methylpentanoate involves its functional groups. The ester group can undergo hydrolysis, releasing ethanol and the corresponding acid, which can participate in further reactions. The cyano group can be reduced or substituted, leading to the formation of various derivatives. These reactions are facilitated by specific enzymes or chemical reagents that target the ester and cyano groups .

Comparison with Similar Compounds

Ethyl 3-Hydroxy-3-methylbutanoate (CAS 18267-36-2)

- Molecular Formula : C₇H₁₄O₃

- Molecular Weight : 146.18 g/mol

- Functional Groups : Hydroxyl (-OH) and ester (-COO-) groups.

- Lower molecular weight compared to Ethyl 3-cyano-3-methylpentanoate (146.18 vs. 103.12 g/mol, though the latter’s value is disputed).

- Applications : Hydroxyl groups often enhance solubility in aqueous environments, making this compound relevant in pharmaceutical intermediates or flavor chemistry .

Ethyl-5-(p-Chlorophenoxy)-3-hydroxy-3-methylpentanoate (HMP)

- Functional Groups: Hydroxyl (-OH), chlorophenoxy (-O-C₆H₄-Cl), and ester (-COO-).

- Biological Activity :

Ethyl 3-Methyl Pentanoate (CAS 5870-68-8)

- Molecular Formula : C₈H₁₆O₂

- Molecular Weight : 144 g/mol

- Functional Groups : Methyl (-CH₃) and ester (-COO-).

- Applications: Used in fragrance industries due to volatile ester properties. The absence of a cyano group reduces chemical reactivity, making it less suitable for reactions requiring nitrile participation (e.g., nucleophilic additions) .

Ethyl 3-Amino-3-phenylpropanoate (CAS 6335-76-8)

- Functional Groups: Amino (-NH₂), phenyl (-C₆H₅), and ester (-COO-).

- Key Differences: The amino group introduces basicity, altering solubility in acidic environments.

Research Insights and Implications

- Cyano Group Impact: The nitrile group in this compound likely enhances electrophilicity, making it reactive in hydrolysis or nucleophilic substitution reactions compared to hydroxyl or amino analogs.

- Biological Activity Trends: Chlorophenoxy and hydroxyl substitutions (e.g., HMP) demonstrate significant hypocholesterolemic effects but vary in hepatotoxicity, suggesting that functional group selection critically influences therapeutic windows .

- Industrial Relevance: Simpler esters like Ethyl 3-methyl pentanoate prioritize volatility for fragrances, while nitrile- or amino-containing variants may target specialized synthetic pathways .

Biological Activity

Ethyl 3-cyano-3-methylpentanoate (ECMP) is an organic compound that has garnered attention in various fields, particularly for its potential biological activities. This article delves into the compound's biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C9H15NO2

Molecular Weight: 171.23 g/mol

CAS Number: 39121-94-3

Appearance: Colorless to light yellow liquid

The structure of ECMP features a cyano group (C≡N) and an ester functionality (COOCH₂), which contribute to its reactivity and potential applications in medicinal chemistry. The presence of the cyano group allows for nucleophilic interactions, while the ester can undergo hydrolysis, releasing biologically active metabolites .

Synthesis Methods

ECMP can be synthesized through various methods, including:

- Knoevenagel Condensation: This method involves the reaction of ethyl acetoacetate with cyanoacetic acid in the presence of a base catalyst, yielding ECMP as a product.

- Alkylation Reactions: ECMP can participate in alkylation with alkyl halides to form substituted derivatives.

- Hydrolysis and Reduction: Hydrolysis in acidic or basic conditions yields 3-methylpentanoic acid and ethanol, while reduction of the cyano group can produce primary amines.

Biological Activity

Research into the biological activity of ECMP has indicated several potential effects:

-

Enzyme Inhibition:

- ECMP may act as an inhibitor of specific enzymes by binding to their active sites. The cyano group is believed to play a crucial role in this interaction, potentially leading to competitive inhibition.

-

Antimicrobial Properties:

- Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity. ECMP may share these properties, making it a candidate for further investigation in pharmacological contexts.

Comparative Analysis

To better understand the uniqueness of ECMP, it can be compared with other similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl Acetate | Simple ester | Lacks cyano group; primarily a solvent |

| Ethyl Cyanoacetate | Nitrile ester | Similar functional groups but simpler structure |

| Ethyl 2-Cyano-3-Methylpentanoate | Contains both cyano and ester groups | Versatile intermediate in organic synthesis |

| Ethyl 3-Benzyl-2-Cyano-3-Methylpentanoate | Contains benzyl group | Increased complexity due to additional aromatic ring |

The dual functionality of ECMP enhances its reactivity compared to other compounds lacking one of these groups .

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 3-cyano-3-methylpentanoate, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves the reaction of ethyl bromoacetate with 3-methylpentanenitrile under basic conditions to form the cyanoester . Optimization may include adjusting solvent polarity (e.g., THF or DMF), temperature (40–60°C), and catalyst selection (e.g., potassium carbonate or DBU). Monitoring reaction progress via TLC or GC-MS ensures intermediate stability and minimizes side products like hydrolysis byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key characterization methods include:

- NMR Spectroscopy : H and C NMR to confirm ester, cyano, and methyl group positions. For example, the cyano group typically appears as a singlet near 120 ppm in C NMR .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–230 nm) to assess purity. A C18 column and acetonitrile/water mobile phase (70:30 v/v) are recommended .

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H] at m/z 169.1) and fragmentation patterns .

Q. What are the stability considerations for this compound under varying storage conditions?

The compound is sensitive to hydrolysis, particularly under acidic or basic conditions. Storage recommendations include:

- Temperature : –20°C in airtight containers to prevent moisture ingress .

- Solvent Compatibility : Dissolve in anhydrous acetonitrile or dichloromethane for long-term stability .

- Light Exposure : Store in amber vials to avoid photodegradation of the cyano group .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and optimize yields for this compound synthesis?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for key steps like nucleophilic attack or esterification. Retrosynthetic tools (e.g., AI-driven platforms like Pistachio or Reaxys) suggest feasible routes using fragment-based libraries . For example, simulations may reveal that steric hindrance from the 3-methyl group slows reaction kinetics, prompting the use of bulkier bases to enhance regioselectivity .

Q. What analytical strategies resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR or IR data often arise from solvent effects or impurities. To address this:

- Standardize Conditions : Acquire spectra in deuterated DMSO or CDCl and compare with reference datasets (e.g., NIST Chemistry WebBook) .

- 2D NMR Techniques : Use HSQC or HMBC to assign ambiguous peaks, such as distinguishing between methyl and methylene protons .

- Cross-Validation : Combine multiple techniques (e.g., FTIR for cyano group confirmation at ~2240 cm) to validate structural assignments .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic additions?

The 3-methyl group introduces steric hindrance, slowing nucleophilic attack at the β-carbon. Electronic effects from the cyano group (-I effect) polarize the ester carbonyl, enhancing electrophilicity. Kinetic studies using stopped-flow UV-Vis spectroscopy demonstrate that bulky nucleophiles (e.g., tert-butoxide) exhibit lower reaction rates compared to smaller nucleophiles (e.g., methoxide) . Computational Mulliken charge analysis further quantifies electron density distribution at reactive sites .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

Scale-up issues include exothermicity during esterification and byproduct formation. Strategies involve:

- Flow Chemistry : Continuous flow reactors improve heat dissipation and reduce hot spots .

- Catalyst Recycling : Immobilized catalysts (e.g., silica-supported KCO) enhance reusability and reduce waste .

- In-line Analytics : PAT (Process Analytical Technology) tools like FTIR probes monitor reaction progress in real time .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.